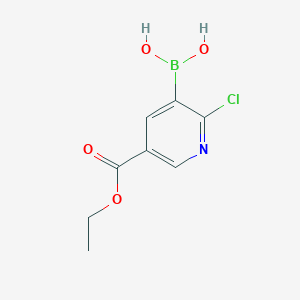

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

Description

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine core substituted with a chlorine atom at position 2, an ethoxycarbonyl group (-COOCH₂CH₃) at position 5, and a boronic acid (-B(OH)₂) group at position 3. This structure combines electron-withdrawing (Cl, ethoxycarbonyl) and reactive (boronic acid) functionalities, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its ester group allows further derivatization, such as hydrolysis to carboxylic acids, enhancing its utility in pharmaceutical and materials science applications .

Properties

Molecular Formula |

C8H9BClNO4 |

|---|---|

Molecular Weight |

229.43 g/mol |

IUPAC Name |

(2-chloro-5-ethoxycarbonylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H9BClNO4/c1-2-15-8(12)5-3-6(9(13)14)7(10)11-4-5/h3-4,13-14H,2H2,1H3 |

InChI Key |

ZWWQZOWIKLFKCX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)C(=O)OCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Palladium-Catalyzed Borylation

A palladium-catalyzed borylation method has been developed for synthesizing borylated quinolines, which can be converted to boronic acids. While this method is demonstrated on quinolines, it may be applicable to pyridines with suitable modifications.

General Procedure Based on Borylation of Chloroquinolines

- React a chloroquinoline with bis(pinacolato)diboron (B2(pin)2) in the presence of a palladium catalyst.

- Optimize the reaction conditions by testing various palladium sources, ligands, and bases to maximize the yield of the borylated product.

- Convert the resulting borylated quinolines into boronic acids using established methods. For example, reacting with KHF2 in methanol followed by treatment with silica gel in ethyl acetate/water.

Table 1: Optimization of Borylation Reaction Conditions

| Entry | Pd (mol%) | Ligand | Base | Yields (%) |

|---|---|---|---|---|

| 1 | Pd2(dba)3 | XPhos | KOAc | Traces |

| 2 | Pd(dba)2 | XPhos | KOAc | 30 |

| 3 | Pd(OAc)2 | XPhos | KOAc | 35 |

| 4 | Pd(OAc)2 | XPhos | KOAc | 32 |

| 5 | Pd(PPh3)2Cl2 | XPhos | KOAc | 65 |

| 6 | Pd(PPh3)2Cl2 | — | KOAc | 70 |

| 7 | Pd(PPh3)2Cl2 | — | KOAc | 75 |

| 8 | Pd(PPh3)2Cl2 | XPhos | NaOAc | 8 |

| 9 | Pd(PPh3)2Cl2 | XPhos | K2CO3 | 58 |

| 10 | Pd(PPh3)2Cl2 | — | KOAc | 45 |

Reaction conditions notes for Table 1: a Reaction was performed using 5a (0.5 mmol), B2Pin2 (0.75 mmol), base (1 mmol), Pd (5 mol%) and ligand (10 mol%) using 1,4 dioxane (2 mL).b Pd (2 mol%) and ligand (5 mol% if required).c Reaction was performed using 6 (0.5 mmol), B2Pin2 (0.75 mmol), base (1 mmol), Pd (2 mol%) and 1,4 dioxane (2 mL).d Isolated yield.

Halogen-Metal Exchange and Borylation

Halogen-metal exchange followed by borylation is a common method for synthesizing aryl and heteroaryl boronic acids and esters.

- React 2-chloro-5-(ethoxycarbonyl)pyridine with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) to effect halogen-lithium exchange.

- Quench the resulting 2-lithiopyridine intermediate with a suitable borating agent, such as trimethyl borate or triisopropyl borate, to form the boronic ester.

- Hydrolyze the boronic ester to the boronic acid using aqueous acid.

Metal-Catalyzed C-H Borylation

Transition metal-catalyzed C–H borylation is another approach, although less common for halopyridines.

- Use a transition metal catalyst (e.g., palladium or iridium complex) to activate a C-H bond on the pyridine ring.

- React the activated intermediate with a boron source to form the boronic ester.

- Hydrolyze the boronic ester to the boronic acid.

Synthetic Transformations and Utility

The boronic acid can be further transformed into other useful compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols: Formed from oxidation of the boronic acid group.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the chloro substituent, which enhances the reactivity of the pyridine ring .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogous pyridine-based boronic acids:

Key Findings

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group (e.g., in and ) enhances reactivity in cross-couplings due to its strong electron-withdrawing nature, which activates the boronic acid for transmetallation. However, it lacks the ester's versatility for subsequent transformations .

- Ester vs. Ether Groups: The ethoxycarbonyl group in the target compound provides both electronic activation and a handle for hydrolysis to carboxylic acids.

- Positional Isomerism: Substitutent placement significantly affects steric and electronic environments.

Physical and Stability Properties

- Solubility: The ethoxycarbonyl group improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to hydrophobic CF₃-containing analogs .

- Stability: Boronic acids with EWGs (e.g., CF₃, Cl) are less prone to protodeboronation. The target compound’s ester group may also stabilize the boronic acid via resonance effects .

Q & A

Q. What are the primary synthetic routes for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated pyridine precursor (e.g., 3-bromo-2-chloro-5-ethoxycarbonylpyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a polar aprotic solvent like DMF or THF. Post-reaction purification involves column chromatography and recrystallization to achieve >95% purity .

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

The boronic acid moiety enables nucleophilic substitution with aryl/heteroaryl halides or triflates. Its reactivity is pH-dependent, with optimal coupling occurring under mildly basic conditions (pH 7–9) to balance boronate formation and catalyst stability. Side reactions, such as protodeboronation, can be mitigated using anhydrous solvents and inert atmospheres .

Q. What analytical techniques are critical for characterizing this compound?

- LCMS : Confirms molecular weight (e.g., m/z 270 [M+H]+) and purity.

- ¹H/¹³C NMR : Identifies substituent positions on the pyridine ring (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to the boronic acid).

- HPLC : Monitors purity under gradient elution (e.g., 95% purity with retention time ~1.3 minutes using a C18 column) .

Advanced Research Questions

Q. How can reaction yields be optimized in challenging cross-coupling environments?

Microwave-assisted synthesis (120°C, 30 min) improves yields by 15–20% compared to conventional heating. Solvent systems like DME/water (4:1) enhance boronic acid solubility and reduce side-product formation. Catalytic systems employing Pd(OAc)₂ with SPhos ligands show superior turnover numbers (TON > 1,000) in sterically hindered reactions .

Q. What mechanisms underlie the compound’s enzyme inhibition potential?

The boronic acid group forms reversible covalent bonds with serine residues in enzyme active sites (e.g., proteases). Computational docking studies (DFT or MD simulations) reveal binding affinities (ΔG ~ -8.5 kcal/mol) for targets like β-lactamases. Competitive inhibition constants (Ki) are determined via fluorescence quenching assays .

Q. How do structural modifications impact biological activity?

Q. What strategies resolve contradictions in reported solubility data?

Discrepancies arise from varying solvent polarities and hydration states. A systematic study using Hansen solubility parameters identifies optimal solvents: DMSO (δD = 18.2 MPa¹/²) for storage and acetonitrile/water mixtures for reactions. Solid-state NMR confirms hydrate formation, which reduces solubility in aqueous buffers .

Q. How can computational modeling guide derivative design?

QSAR models trained on IC₅₀ data predict electron-withdrawing groups at the 5-position enhance target affinity. Molecular dynamics simulations (AMBER force field) validate π-π stacking interactions between the pyridine ring and aromatic residues in kinase binding pockets .

Methodological Challenges & Solutions

Addressing instability during long-term storage

- Storage : Sealed vials under argon at -20°C prevent boronic acid oxidation.

- Stabilizers : Addition of 1% (w/w) BHT inhibits radical-mediated degradation.

- Monitoring : Periodic LCMS checks detect dimerization (e.g., m/z 539 [2M+H]+) .

Overcoming low reactivity in aqueous media

Micellar catalysis using TPGS-750-M in water increases reaction rates by 3-fold. Co-solvents like ethanol (10% v/v) improve boronic acid solubility without compromising catalyst activity .

Data Contradiction Analysis

Conflicting reports on cytotoxicity mechanisms

Some studies attribute cytotoxicity to ROS generation, while others implicate topoisomerase inhibition. Resolving this requires ROS-specific fluorescent probes (e.g., DCFH-DA) combined with enzyme activity assays. A 2024 study reconciled these by showing ROS production is secondary to mitochondrial membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.